2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid
Overview
Description
2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, and an amino group attached to the phenyl ring.
Mechanism of Action
Target of Action
Similar compounds bearing semicarbazone and thiosemicarbazone moieties have shown potent antibacterial activity against both gram-positive and gram-negative strains .
Mode of Action
Related compounds have been found to exhibit membrane perturbing as well as intracellular modes of action . This suggests that 2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid may interact with its targets in a similar manner, leading to changes in the bacterial cell membrane and intracellular processes.
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that this compound may interfere with essential biochemical pathways in bacteria, leading to their death .
Result of Action
Similar compounds have been found to exhibit potent antibacterial activity, suggesting that this compound may also have significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid typically involves the following steps:
Introduction of the Aminophenyl Group: : The aminophenyl group can be introduced through a nucleophilic substitution reaction, where the halogen on the thiazole ring is replaced by the aminophenyl group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The carboxylic acid group can be reduced to an alcohol.
Substitution: : The thiazole ring can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of 2-[(4-nitrophenyl)methyl]-1,3-thiazole-4-carboxylic acid.
Reduction: : Formation of 2-[(4-aminophenyl)methyl]-1,3-thiazole-4-hydroxymethyl.
Substitution: : Formation of various substituted thiazole derivatives.
Scientific Research Applications
2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biological studies.
Medicine: : It has potential therapeutic applications, such as in the development of new drugs.
Industry: : It can be used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid can be compared with other similar compounds, such as:
2-(4-Aminophenyl)acetic acid: : This compound lacks the thiazole ring and has different chemical properties.
4-Aminophenylacetic acid: : Similar to the above, but with a different functional group.
2-(4-Aminophenyl)ethanol: : This compound has an alcohol group instead of a carboxylic acid group.
These compounds differ in their chemical structure and properties, which can lead to different applications and effects.
Properties
IUPAC Name |
2-[(4-aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c12-8-3-1-7(2-4-8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5,12H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGPRUUPFHMFOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=CS2)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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